N,N-diethylaniline;2,5-dihydroxybenzoic acid
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Overview
Description
N,N-diethylaniline and 2,5-dihydroxybenzoic acid are two distinct organic compounds with significant applications in various fields. N,N-diethylaniline is an organic compound with the molecular formula C10H15N, commonly used as a precursor to dyes and other commercial products .
Preparation Methods
N,N-diethylaniline
N,N-diethylaniline can be synthesized through the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . The reaction typically involves heating aniline with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.
2,5-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid derivatives. One common method involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Chemical Reactions Analysis
N,N-diethylaniline
N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone using oxidizing agents like potassium permanganate.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives.
2,5-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid undergoes several reactions, including:
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Decarboxylation: It can undergo decarboxylation to form hydroquinone under thermal conditions.
Scientific Research Applications
N,N-diethylaniline
N,N-diethylaniline is used in the synthesis of dyes, such as malachite green and patent blue V . It is also employed as a reducing agent in organic synthesis and as an acid-absorbing base in various chemical reactions .
2,5-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid is used as an intermediate in the production of pharmaceuticals, particularly for antipyretic, analgesic, and antirheumatic drugs . It is also used as a matrix for ionization in mass spectrometry and as an intermediate in the synthesis of other organic chemicals, resins, and dyestuffs .
Mechanism of Action
N,N-diethylaniline
N,N-diethylaniline acts as a precursor in dye synthesis by undergoing condensation reactions with aldehydes to form colored compounds. It also functions as a reducing agent by donating electrons to reduce other compounds .
2,5-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid exerts its effects through its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. It acts as an antioxidant by scavenging free radicals and can inhibit enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
N,N-diethylaniline
Similar compounds include N,N-dimethylaniline and N-ethylaniline. Compared to these, N,N-diethylaniline is less hygroscopic and more stable, making it preferable in certain industrial applications .
2,5-dihydroxybenzoic acid
Similar compounds include salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. 2,5-dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
626234-29-5 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N,N-diethylaniline;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H15N.C7H6O4/c1-3-11(4-2)10-8-6-5-7-9-10;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,3-4H2,1-2H3;1-3,8-9H,(H,10,11) |
InChI Key |
OABSQYBTYBTCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1.C1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
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